molecular formula C17H15NO3 B4561947 2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one

2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B4561947
M. Wt: 281.30 g/mol
InChI Key: RCNNBYLXDOTAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.10519334 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Ecological Role

Compounds from the benzoxazinone class, including 2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one, have been explored for their bioactivity and ecological roles. These compounds are of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential as natural herbicide models highlights their importance in agricultural applications. Moreover, their ecological behavior, particularly the role of degradation products in chemical defense mechanisms, underlines their significance in understanding plant-environment interactions (Macias et al., 2009).

Pharmaceutical Applications

The structural versatility and relative chemical simplicity of benzoxazinones make them promising sources of bioactive compounds for pharmaceutical development. For instance, 4H-3,1-benzoxazin-4-ones have been identified as potent alternate substrate inhibitors of human leukocyte elastase, a serine protease. This discovery points towards their potential in designing inhibitors for conditions involving elastase, such as respiratory diseases (Krantz et al., 1990).

Allelochemicals from Gramineae

Isolation and synthesis of allelochemicals from the Gramineae family, which includes benzoxazinones, have shown these compounds to possess phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This highlights their potential utility in agronomic practices and pest management strategies. The diverse biological activities of these compounds underscore their importance in both natural and agricultural ecosystems (Macias et al., 2006).

Material Science

In material science, benzoxazin-4-one derivatives have been studied for their utility in creating high-performance thermosets and other polymeric materials. The structural properties of these compounds contribute to the development of materials with desirable thermal and mechanical characteristics, indicating their potential in advanced manufacturing and engineering applications (Lin et al., 2009).

Properties

IUPAC Name

2-(3-propoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-10-20-13-7-5-6-12(11-13)16-18-15-9-4-3-8-14(15)17(19)21-16/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNNBYLXDOTAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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